Pan-Genotypic Anti-HCV Entry Potency: Broad-Spectrum IC50 Profile Across HCV Genotypes 1–6
The compound SB258585 demonstrates pan-genotypic inhibition of HCV entry with IC50 values ranging from 5.2 to 17.8 μM across 18 JFH1-based recombinant viruses representing genotypes 1a, 1b, 2a, 2b, 2c, 3a, 4a, 5a, and 6a in Huh-7.5 cells [1]. The mean IC50 across all 18 strains is 9.91 μM (calculated from Table 2 data). This broad-spectrum coverage contrasts with many genotype-specific direct-acting antivirals (DAAs) that lose potency against certain subtypes. The closely related analog SB399885 was tested in parallel and inhibited HCV entry with comparable potency at the late entry step (Fig. 3G–I), but the quantitative IC50 values for individual genotypes were reported only for SB258585 [1].
| Evidence Dimension | HCV entry inhibition (IC50) across multiple genotypes |
|---|---|
| Target Compound Data | Mean IC50 = 9.91 μM across 18 strains (range: 5.234 μM for HK6a genotype 6a to 17.79 μM for T9 genotype 2a) |
| Comparator Or Baseline | SB399885: tested at 2–100 μM; inhibits late HCV entry step; individual genotype IC50 values not reported in the same study [1]. |
| Quantified Difference | Not directly quantifiable for genotype-specific IC50s due to missing comparator data; however, the pan-genotypic IC50 dataset (n=18 strains) is unique to SB258585 in this study. |
| Conditions | Huh-7.5 cells infected with JFH1-based core-NS2 recombinant viruses; infection quantified by immunofluorescence at 48 h post-inoculation; 3 h compound treatment [1]. |
Why This Matters
For researchers investigating host-targeting antiviral strategies, the availability of a compound with quantified pan-genotypic IC50 values across all major HCV genotypes provides a unique baseline dataset unavailable for any single comparator in the same study, enabling cross-genotype mechanistic comparisons without compound-switching artifacts.
- [1] Riva L et al. J Virol. 2018;92(10):e01982-17. Table 2 and Fig. 3D. View Source
